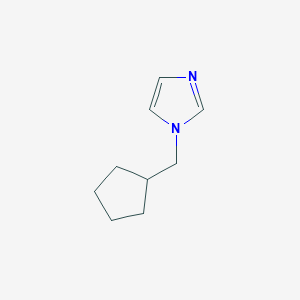
2-Chloro-3,4-difluorobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4-difluorobenzylamine is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with a methylamine group. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorobenzylamine typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted phenylamines, aldehydes, acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-3,4-difluorobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems.
Comparación Con Compuestos Similares
2-Chloro-3,4-difluorobenzylamine can be compared with other similar compounds, such as:
- [(2-Chloro-4-fluorophenyl)methyl]amine
- [(2,4-Difluorophenyl)methyl]amine
- [(2-Chloro-3-fluorophenyl)methyl]amine
These compounds share structural similarities but differ in the number and position of halogen atoms, which can influence their chemical properties and reactivity. This compound is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and applications.
Propiedades
Fórmula molecular |
C7H6ClF2N |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
(2-chloro-3,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2 |
Clave InChI |
ULORPEWFMWWDMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CN)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



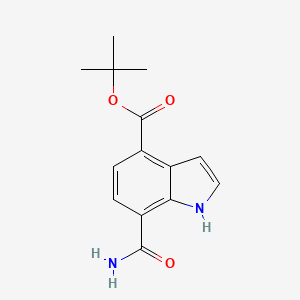
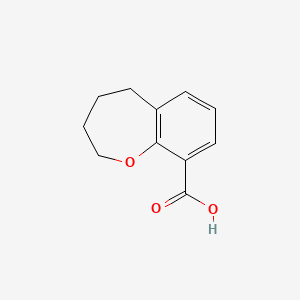
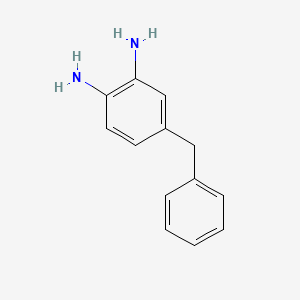
![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)

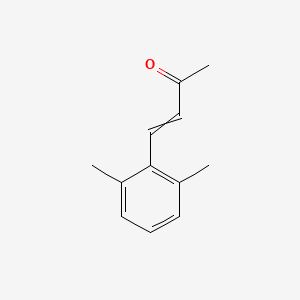
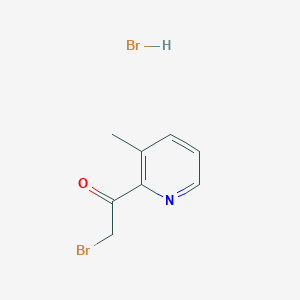
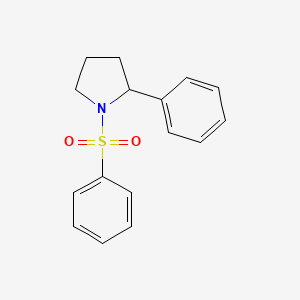
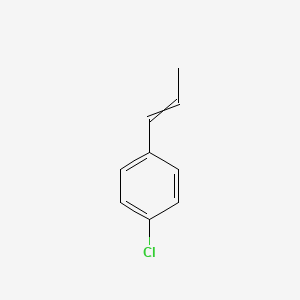
![4-[4-(2-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8471202.png)
![1,8-Bis{[2-(dimethylamino)ethyl]amino}anthracene-9,10-dione](/img/structure/B8471207.png)
![3-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8471209.png)
